molecular formula C12H14N2O B2649009 1-(3-Ethynylphenyl)-3-propylurea CAS No. 1197842-81-1

1-(3-Ethynylphenyl)-3-propylurea

Cat. No. B2649009
CAS RN: 1197842-81-1
M. Wt: 202.257
InChI Key: FUBQXFICXRBIGE-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)-3-propylurea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU belongs to the class of urea derivatives and is synthesized through a multi-step process.

Scientific Research Applications

Fluorescent pH Sensor Development

Research on heteroatom-containing organic fluorophores, such as CP3E, demonstrates applications in developing fluorescent pH sensors due to their aggregation-induced emission (AIE) characteristics. These sensors can detect acidic and basic organic vapors, suggesting potential utility in environmental monitoring or laboratory assays (Yang et al., 2013).

Solvent-dependent Conformational Analysis

Studies on the solvent-dependent conformation of hydroxyureas offer insights into the physical chemistry of similar compounds, including 1-(3-Ethynylphenyl)-3-propylurea. Understanding these properties is crucial for designing drugs with specific pharmacokinetic properties (Parker, Lemke, & Moore, 1977).

Glycerol Hydrogenolysis Catalysts

Investigations into Pt–Re catalysts for glycerol hydrogenolysis highlight the role of bifunctional catalysts in chemical synthesis, relevant for the development of sustainable chemical processes. This could inspire research into novel catalytic systems involving 1-(3-Ethynylphenyl)-3-propylurea as a component (Falcone et al., 2015).

Histamine H3-Receptor Antagonists

The synthesis and evaluation of 4-alkynylphenyl ether derivatives, including their application in central nervous system diseases, suggest a pathway for developing new therapeutic agents. This indicates a potential avenue for the medicinal chemistry applications of 1-(3-Ethynylphenyl)-3-propylurea (Krause et al., 1998).

Bioconjugation Studies

The mechanism of amide formation by carbodiimide in aqueous media has been studied, which is essential for bioconjugation applications in drug development and biomolecular research. This could inform the use of 1-(3-Ethynylphenyl)-3-propylurea in similar bioconjugation reactions (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-(3-ethynylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBQXFICXRBIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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